molecular formula C9H14ClN B160922 2-Phenylpropan-1-amine hydrochloride CAS No. 20388-87-8

2-Phenylpropan-1-amine hydrochloride

Cat. No. B160922
CAS RN: 20388-87-8
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
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Description

2-Phenylpropan-1-amine hydrochloride, also known as BMPEA, is a phenethylamine compound and positional isomer of amphetamine . It has been found in nutritional supplements and classified as a novel doping substance . It acts as an agonist of the human trace amine-associated receptor 1 . This compound is intended for forensic and research purposes .


Molecular Structure Analysis

The molecular formula of 2-Phenylpropan-1-amine hydrochloride is C9H14ClN . The InChI code is 1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H .


Physical And Chemical Properties Analysis

2-Phenylpropan-1-amine hydrochloride is a cream to pale yellow powder . It has a melting point of 143-144°C .

Scientific Research Applications

  • Colorimetric Determination in Pharmaceuticals

    • A colorimetric method using ninhydrin reaction for determining phenylpropanolamine hydrochloride in various pharmaceutical products has been developed. This method is specific to compounds without other primary or secondary amines, relying on the hydroxyl and primary amino moieties (Burke, Venturella, & Senkowski, 1974).
  • Kinetic and Mechanistic Studies in Oxidation Reactions

    • Phenylpropanolamine hydrochloride's oxidation kinetics with sodium Nchlorobenzenesulfonamide, catalyzed by Ruthenium (III), has been thoroughly studied. This includes determining reaction stoichiometry, oxidation products, and elucidating the reaction mechanism (Mohana & Prasad, 2008).
  • Synthesis and Immunosuppressive Activity Studies

    • Research into the synthesis of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, including derivatives of phenylpropanolamine hydrochloride, has been conducted. These compounds demonstrate significant lymphocyte-decreasing and immunosuppressive effects, beneficial for organ transplantation (Kiuchi et al., 2000).
  • Enzymatic N-Demethylation Studies

    • Studies on the N-demethylation of tertiary amines, including derivatives of phenylpropanolamine, have been conducted to understand enzymatic processes in rodent liver homogenates, highlighting the presence of a kinetic primary isotope effect in this biochemical reaction (Abdel-Monem, 1975).
  • Macromolecular Prodrug Carrier Applications

    • Examination of oxidized cellulose as a carrier for amine drugs, specifically phenylpropanolamine hydrochloride, has been explored. This involves creating conjugates that release the drug in specific conditions, useful for targeted drug delivery systems (Zhu, Kumar, & Banker, 2001).
  • Gas Chromatographic Analysis in Drug Formulations

    • The application of gas chromatography for analyzing mixtures containing phenylpropanolamine hydrochloride in formulated pharmaceutical products has been developed, enhancing the precision and accuracy of quantitative analysis in the pharmaceutical industry (Hishta & Lauback, 1969).
  • Synthesis and Analysis of Novel Psychoactive Substances

    • 2-Phenylpropan-1-amine hydrochloride and related compounds have been analyzed using NMR spectroscopy. This research aids in identifying and characterizing psychoactive substances, contributing to forensic science and harm reduction efforts (Chapman, 2017).
  • Synthesis and Biological Activity of Analog Compounds

    • The synthesis of analogs of 2-Phenylpropan-1-amine, such as 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, has been conducted to explore their biological activities, including their effects on enzymes like adenosine deaminase (Gasparyan et al., 2015).
  • Transaminase-Mediated Synthesis for Pharmaceutical Relevance

    • Research on the use of transaminases for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives has been reported. This environmentally friendly method produces high-purity enantiomers for potential pharmaceutical use (Lakó, Molnár, Mendonça, & Poppe, 2020).

Safety And Hazards

2-Phenylpropan-1-amine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVYOCJBEXSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942557
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropan-1-amine hydrochloride

CAS RN

20388-87-8, 52991-03-4
Record name Benzeneethanamine, β-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, beta-methyl-, hydrochloride, (+-)-
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Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
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Record name 2-phenylpropan-1-amine hydrochloride
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Record name 2-PHENYLPROPYLAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

To an autoclave hydrogenation apparatus under nitrogen was charged water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12 M) hydrochloric acid (613 g, 5.6 mole). The mixture was stirred rapidly and pressurized to 75-78 psi with hydrogen. The mixture was then heated to 50-64° C. for 3 hours. 1H NMR analysis of an aliquot showed less than 5% starting material. The reaction mixture was depressurized and filtered to afford two lots of filtrate that were concentrated under reduced pressure to ˜400 mL each. To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each) and the precipitated solids were allowed to stir overnight. Each lot was filtered and the collected solids were each washed with fresh MTBE (100 mL) and dried overnight. The lots were combined to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Name
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
6.36 L
Type
solvent
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12M) hydrochloric acid (613 g, 5.6 mole). Stir the mixture rapidly and pressurize to 75 to 78 psi with hydrogen. Heat the mixture 50° C. to 64° C. for 3 hours. Depressurize and filter the reaction mixture to afford two lots of filtrate. Concentrate filtrates under reduced pressure to approximately 400 mL each. Add methyl tert-butyl ether (MTBE) (2.2 L each) to each lot. Stir the precipitate overnight. Filter and wash solids with fresh MTBE (100 mL) and dry overnight. Combine the lots to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Quantity
6.36 L
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Akıncıoğlu, E Kocaman, H Akıncıoğlu, RE Salmas… - Bioorganic …, 2017 - Elsevier
In this study, a series of novel β-benzylphenethylamines and their sulfamide derivatives were synthesized starting from (Z)-2,3-diphenylacrylonitriles. Pd-C catalysed hydrogenation of …
Number of citations: 70 www.sciencedirect.com
J Ledgard - 2007 - Lulu. com
Number of citations: 3

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